2-{[(4-tert-Butylcyclohexyl)oxy]methyl}oxirane
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Overview
Description
2-{[(4-tert-Butylcyclohexyl)oxy]methyl}oxirane is an organic compound with the molecular formula C14H26O2 It is a derivative of oxirane, featuring a tert-butylcyclohexyl group attached to the oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-tert-Butylcyclohexyl)oxy]methyl}oxirane typically involves the reaction of 4-tert-butylcyclohexanol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .
Industrial Production Methods
Industrial production methods for this compound often utilize continuous flow reactors to enhance efficiency and yield. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to a more sustainable and scalable production process .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-tert-Butylcyclohexyl)oxy]methyl}oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of ethers or other substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Diols: Formed through oxidation.
Alcohols: Resulting from reduction reactions.
Scientific Research Applications
2-{[(4-tert-Butylcyclohexyl)oxy]methyl}oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(4-tert-Butylcyclohexyl)oxy]methyl}oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological activity. The tert-butylcyclohexyl group provides steric hindrance, influencing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylcyclohexyl acetate: Similar in structure but features an acetate group instead of an oxirane ring.
2-(4-tert-Butylphenoxy)cyclohexanol: Contains a phenoxy group instead of an oxirane ring.
Uniqueness
The combination of the tert-butylcyclohexyl group with the oxirane ring makes it a versatile compound for various chemical transformations and applications .
Properties
CAS No. |
114136-95-7 |
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Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
2-[(4-tert-butylcyclohexyl)oxymethyl]oxirane |
InChI |
InChI=1S/C13H24O2/c1-13(2,3)10-4-6-11(7-5-10)14-8-12-9-15-12/h10-12H,4-9H2,1-3H3 |
InChI Key |
URQWJYFTERRJDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)OCC2CO2 |
Origin of Product |
United States |
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